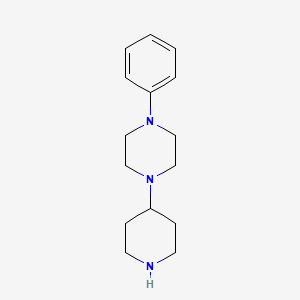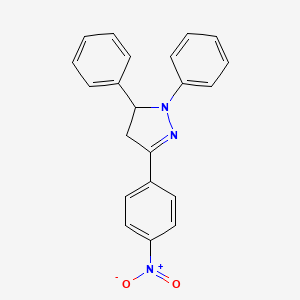
1-Phenyl-4-(4-piperidyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-フェニル-4-(4-ピペリジル)ピペラジンは、ピペラジン環にフェニル基が結合し、さらにピペリジル基で置換された化学化合物です。
2. 製法
合成経路と反応条件
1-フェニル-4-(4-ピペリジル)ピペラジンは、いくつかの方法で合成できます。一般的なアプローチの1つは、還元的アミノ化条件下で1-フェニルピペラジンと4-ピペリドンを反応させることです。この反応は通常、パラジウム炭素などの触媒の存在下で、水素化ホウ素ナトリウムや水素ガスなどの還元剤を使用します。
別の方法は、炭酸カリウムなどの塩基の存在下で、1-フェニルピペラジンを4-クロロピペリジンでアルキル化することです。この反応は通常、アセトニトリルやジメチルホルムアミドなどの有機溶媒中で、高温で行われます。
工業的生産方法
工業的な環境では、1-フェニル-4-(4-ピペリジル)ピペラジンの生産は、高収率と高純度を確保するために、多くの場合、連続フロープロセスで行われます。自動化された反応器と、温度、圧力、試薬濃度などの反応パラメータの精密な制御は、大規模合成に不可欠です。
3. 化学反応の分析
反応の種類
1-フェニル-4-(4-ピペリジル)ピペラジンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、対応するN-酸化物を生成します。
還元: 還元反応は、金属触媒の存在下で水素ガスを使用して行うことができ、化合物をその還元形に変換します。
一般的な試薬と条件
酸化: 水溶液中の過マンガン酸カリウムまたは酢酸中の三酸化クロム。
還元: 炭素上のパラジウムを伴う水素ガスまたはメタノール中の水素化ホウ素ナトリウム。
置換: 水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で、ハロアルカンまたはアシルクロリド。
主な生成物
酸化: 1-フェニル-4-(4-ピペリジル)ピペラジンのN-酸化物。
還元: 1-フェニル-4-(4-ピペリジル)ピペラジンヒドリドなどの化合物の還元形。
置換: 使用される求核試薬に応じて、さまざまな置換誘導体。
4. 科学研究への応用
1-フェニル-4-(4-ピペリジル)ピペラジンは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との相互作用と生化学プローブとしての可能性について研究されています。
医学: 治療薬としての可能性を含む、薬理学的特性について調査されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
1-Phenyl-4-(4-piperidyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-phenylpiperazine with 4-piperidone under reductive amination conditions. The reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the alkylation of 1-phenylpiperazine with 4-chloropiperidine in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-Phenyl-4-(4-piperidyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as this compound hydrides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Phenyl-4-(4-piperidyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-フェニル-4-(4-ピペリジル)ピペラジンの作用機序は、受容体や酵素などの特定の分子標的との相互作用を含みます。この化合物はこれらの標的に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と研究されている生物学的システムによって異なります。
6. 類似の化合物との比較
1-フェニル-4-(4-ピペリジル)ピペラジンは、以下のような他の類似の化合物と比較することができます。
1-フェニルピペラジン: ピペリジル置換がないため、化学的および生物学的特性が異なります。
4-フェニルピペリジン: ピペリジン環にフェニル基が結合しており、構造と反応性において異なります。
1-ベンジルピペラジン: フェニル基の代わりにベンジル基が含まれており、薬理学的プロファイルに影響を与えます。
類似化合物との比較
1-Phenyl-4-(4-piperidyl)piperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: Lacks the piperidyl substitution, leading to different chemical and biological properties.
4-Phenylpiperidine: Features a phenyl group attached to a piperidine ring, differing in structure and reactivity.
1-Benzylpiperazine: Contains a benzyl group instead of a phenyl group, affecting its pharmacological profile.
特性
分子式 |
C15H23N3 |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
1-phenyl-4-piperidin-4-ylpiperazine |
InChI |
InChI=1S/C15H23N3/c1-2-4-14(5-3-1)17-10-12-18(13-11-17)15-6-8-16-9-7-15/h1-5,15-16H,6-13H2 |
InChIキー |
QTWLPFDOOHNQOX-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide](/img/structure/B10883127.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide](/img/structure/B10883139.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10883146.png)
![(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883151.png)
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10883153.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10883155.png)

![(4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883176.png)


![2-oxo-2-phenylethyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10883190.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10883203.png)
![2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10883208.png)
![2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B10883209.png)
